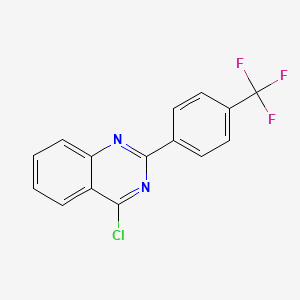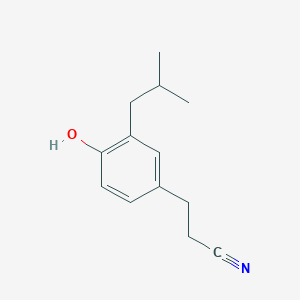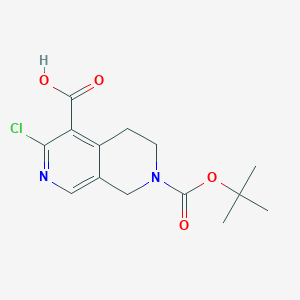![molecular formula C12H13ClN2O2S B13088404 tert-Butyl(5-chlorobenzo[d]thiazol-2-yl)carbamate](/img/structure/B13088404.png)
tert-Butyl(5-chlorobenzo[d]thiazol-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl(5-chlorobenzo[d]thiazol-2-yl)carbamate is a chemical compound with the molecular formula C12H13ClN2O2S It is a derivative of benzo[d]thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl(5-chlorobenzo[d]thiazol-2-yl)carbamate typically involves the reaction of 5-chlorobenzo[d]thiazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any side reactions. The reaction mixture is stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl(5-chlorobenzo[d]thiazol-2-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the benzo[d]thiazole ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Products depend on the nucleophile used.
Oxidation: Oxidized derivatives of the benzo[d]thiazole ring.
Reduction: Reduced forms of the compound.
Hydrolysis: Corresponding amine and carbon dioxide.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl(5-chlorobenzo[d]thiazol-2-yl)carbamate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of new materials and catalysts .
Biology
In biological research, this compound is studied for its potential as an antibacterial and antifungal agent. Its ability to inhibit the growth of certain microorganisms makes it a candidate for the development of new antibiotics .
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It is investigated for its role in the treatment of various diseases, including cancer and infectious diseases .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of tert-Butyl(5-chlorobenzo[d]thiazol-2-yl)carbamate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or disrupt cellular processes, leading to its antibacterial or antifungal effects. The exact molecular pathways and targets are still under investigation, but it is believed to interfere with the synthesis of essential biomolecules in microorganisms .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl(5-chlorobenzo[d]oxazol-2-yl)carbamate
- tert-Butyl(5-(2-aminoethyl)thiazol-2-yl)carbamate
- tert-Butyl(2-((5-chlorobenzo[d]oxazol-2-yl)amino)ethyl)carbamate
Uniqueness
tert-Butyl(5-chlorobenzo[d]thiazol-2-yl)carbamate is unique due to its specific substitution pattern on the benzo[d]thiazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic properties set it apart from similar compounds .
Properties
Molecular Formula |
C12H13ClN2O2S |
|---|---|
Molecular Weight |
284.76 g/mol |
IUPAC Name |
tert-butyl N-(5-chloro-1,3-benzothiazol-2-yl)carbamate |
InChI |
InChI=1S/C12H13ClN2O2S/c1-12(2,3)17-11(16)15-10-14-8-6-7(13)4-5-9(8)18-10/h4-6H,1-3H3,(H,14,15,16) |
InChI Key |
XKTTXIPGVSORJS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC2=C(S1)C=CC(=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bicyclo[3.2.0]heptan-3-amine](/img/structure/B13088322.png)
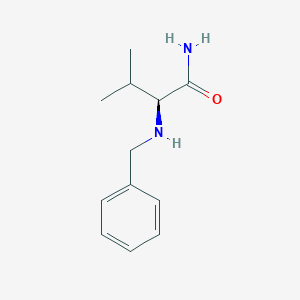

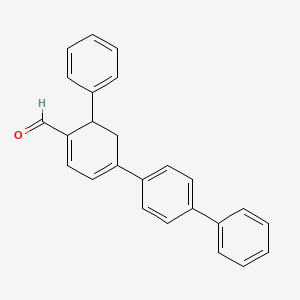
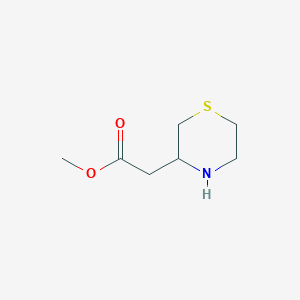
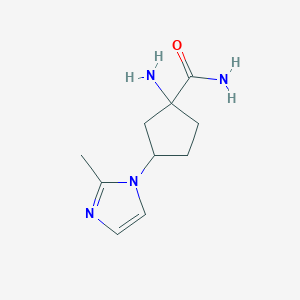
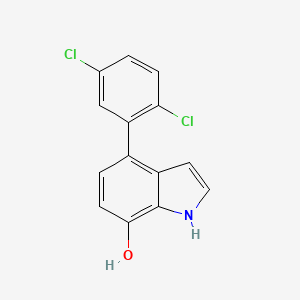
![4-Methyl-1H,2H,3H,4H-pyrimido[1,2-b]indazole](/img/structure/B13088375.png)


